molecular formula C20H18ClN5O B5543175 N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

Cat. No. B5543175
M. Wt: 379.8 g/mol
InChI Key: INOOJRAAJYWQCZ-BHGWPJFGSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds typically involves multi-step chemical reactions, including Williamson synthesis, reductive amination, amine formylation, and cyclization processes. These steps can be adapted from the synthesis processes of similar compounds such as ethyl 4 (2-phenoxyethyl) 1,2,4 triazol 3 one, which is synthesized from phenol, chloroacetonitrile, ethyl chloroformate, ethyl propionate, and hydrazine hydrate under suitable reaction conditions (Dongyue Xin, 2003).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been elucidated using various analytical techniques, including elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. Such analyses confirm the structures of newly synthesized compounds, as seen in studies of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine (Abdullah M. Asiri, Salman A. Khan, M. Rasul, 2010).

Chemical Reactions and Properties

Triazole compounds are known for their ability to form complexes with metals, such as Cu(II), Ni(II), and Fe(II), through a Schiff base derived from triazole and other components. These complexes are characterized by their structural properties, including coordination in a tridentate manner with OON donors of the phenolic O, carbonyl O, and triazolic N, which indicate the versatility of triazole compounds in forming chemically interesting complexes (K. Sancak et al., 2007).

Scientific Research Applications

Tautomerism and Molecular Structure

Research on similar compounds, such as N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine, highlights the significance of tautomeric equilibrium in Schiff bases. These studies focus on understanding the intramolecular hydrogen bonding and the coexistence of different tautomeric forms in various solvents and solid states, which is essential for the applications of these compounds in scientific research (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Synthesis Techniques

The synthesis of related compounds, such as 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one, involves methods like the Williamson synthesis, reductive amination, amine formylation, and cyclization. These techniques provide a framework for synthesizing complex organic molecules, including N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine, and can be crucial for developing new pharmaceuticals or materials (Xin, 2003).

properties

IUPAC Name

(E)-1-[1-[2-(4-chloro-2-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-15-10-17(21)6-7-20(15)27-9-8-25-12-16(11-24-26-13-22-23-14-26)18-4-2-3-5-19(18)25/h2-7,10-14H,8-9H2,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOOJRAAJYWQCZ-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[1-[2-(4-chloro-2-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

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